molecular formula C₆H₁₀N₂O₄ B017869 O,N-Aminomethanylylidene-beta-D-arabinofuranose CAS No. 27963-98-0

O,N-Aminomethanylylidene-beta-D-arabinofuranose

Cat. No.: B017869
CAS No.: 27963-98-0
M. Wt: 174.15 g/mol
InChI Key: IVFVSTOFYHUJRU-SQOUGZDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O,N-Aminomethanylylidene-beta-D-arabinofuranose is a heterocyclic compound with the molecular formula C6H10N2O4 and a molecular weight of 174.15 g/mol . This compound is a derivative of beta-D-arabinofuranose, a sugar molecule, and contains an aminomethanylylidene group. It is primarily used in synthetic chemistry and research applications.

Scientific Research Applications

O,N-Aminomethanylylidene-beta-D-arabinofuranose has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,N-Aminomethanylylidene-beta-D-arabinofuranose typically involves the reaction of beta-D-arabinofuranose with an aminomethanylylidene precursor under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or water, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often produced in batch reactors. The final product is subjected to rigorous quality control to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: O,N-Aminomethanylylidene-beta-D-arabinofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of O,N-Aminomethanylylidene-beta-D-arabinofuranose involves its interaction with specific molecular targets and pathways. The aminomethanylylidene group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .

Comparison with Similar Compounds

  • O,N-Aminomethanylylidene-beta-D-ribofuranose
  • O,N-Aminomethanylylidene-beta-D-xylofuranose
  • O,N-Aminomethanylylidene-beta-D-lyxofuranose

Comparison: O,N-Aminomethanylylidene-beta-D-arabinofuranose is unique due to its specific sugar backbone (beta-D-arabinofuranose) and the presence of the aminomethanylylidene group. Compared to its analogs, it may exhibit different reactivity and biological activity due to the structural differences in the sugar moiety .

Properties

IUPAC Name

(3aR,5R,6R,6aS)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFVSTOFYHUJRU-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C2C(O1)N=C(O2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]2[C@@H](O1)N=C(O2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27963-98-0
Record name O,N-Aminomethanylylidene-beta-D-arabinofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027963980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-BETA-D-ARABINOFURANO[1',2':4,5]OXAZOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O,N-AMINOMETHANYLYLIDENE-.BETA.-D-ARABINOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQJ8OB6ZYF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,N-Aminomethanylylidene-beta-D-arabinofuranose
Reactant of Route 2
O,N-Aminomethanylylidene-beta-D-arabinofuranose
Reactant of Route 3
O,N-Aminomethanylylidene-beta-D-arabinofuranose
Reactant of Route 4
O,N-Aminomethanylylidene-beta-D-arabinofuranose
Reactant of Route 5
O,N-Aminomethanylylidene-beta-D-arabinofuranose
Reactant of Route 6
O,N-Aminomethanylylidene-beta-D-arabinofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.